molecular formula C9H13N5S B15218460 9H-Purine-6-thiol, 2-amino-9-isobutyl- CAS No. 24397-96-4

9H-Purine-6-thiol, 2-amino-9-isobutyl-

Cat. No.: B15218460
CAS No.: 24397-96-4
M. Wt: 223.30 g/mol
InChI Key: XWBIXZMDYHIGQH-UHFFFAOYSA-N
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Description

2-Amino-9-isobutyl-1H-purine-6(9H)-thione is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-isobutyl-1H-purine-6(9H)-thione typically involves multi-step organic reactions. One common method might include the alkylation of a purine derivative followed by thiolation. For example:

    Alkylation: Starting with a purine derivative, an alkylating agent such as isobutyl bromide can be used under basic conditions to introduce the isobutyl group.

    Thiolation: The resulting intermediate can then be treated with a sulfur source, such as thiourea, under acidic or basic conditions to introduce the thione group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-isobutyl-1H-purine-6(9H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, amines, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Substituted purine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-9-isobutyl-1H-purine-6(9H)-thione would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-mercaptopurine: Another purine derivative with a thione group, used as an antineoplastic agent.

    9-Isobutyl-1H-purine-6(9H)-thione: Similar structure but lacks the amino group.

    2-Amino-9-methyl-1H-purine-6(9H)-thione: Similar structure with a methyl group instead of an isobutyl group.

Uniqueness

2-Amino-9-isobutyl-1H-purine-6(9H)-thione is unique due to the presence of both the isobutyl and thione groups, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

CAS No.

24397-96-4

Molecular Formula

C9H13N5S

Molecular Weight

223.30 g/mol

IUPAC Name

2-amino-9-(2-methylpropyl)-3H-purine-6-thione

InChI

InChI=1S/C9H13N5S/c1-5(2)3-14-4-11-6-7(14)12-9(10)13-8(6)15/h4-5H,3H2,1-2H3,(H3,10,12,13,15)

InChI Key

XWBIXZMDYHIGQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C1NC(=NC2=S)N

Origin of Product

United States

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